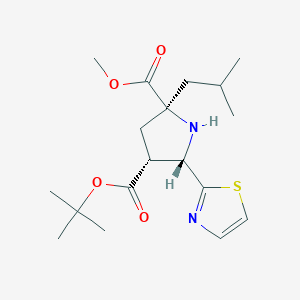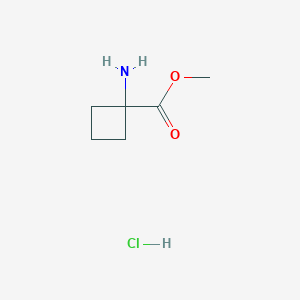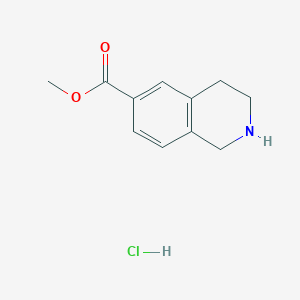
2-Naphthalen-1-yl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Naphthalen-1-yl-piperazine” is a chemical compound with the molecular formula C14H16N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” has been discussed in several studies . For instance, one study presents a novel and facile protocol for the synthesis of benz [c,d]indol-2-imines via palladium-catalyzed C-C and C-N coupling of 8-halo-1-naphthylamines with isocyanides in a single step . Another study discusses a convergent synthesis of 8-fluoronaphthalen-1-ylamine .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized in several studies . The compound has an empirical formula of C14H16N2 and a molecular weight of 212.29 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For instance, one study discusses the reaction of 1H-naphtho [1,8-de] [1,2,3]triazine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been reported . The compound has a molecular weight of 212.29 g/mol, a XLogP3-AA of 1.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "2-Naphthalen-1-yl-piperazine" . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which include 2-naphthalen-1-yl-piperazine, show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that 1-(1-naphthyl)piperazine, a similar compound, acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-ht 1a, 5-ht 1b, 5-ht 1d, 5-ht 1e, and 5-ht 1f receptors, while antagonizing the 5-ht 2a, 5-ht 2b, and 5-ht 2c receptors . This suggests that this compound might have a similar mode of action.
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological and pharmaceutical pathways .
Pharmacokinetics
The molecular weight of this compound is 21229 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
It’s known that piperazine derivatives can have a wide range of biological and pharmaceutical effects .
Analyse Biochimique
Biochemical Properties
2-Naphthalen-1-yl-piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to sigma-2 receptors, which are involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to specific receptor sites, leading to downstream signaling effects that can influence cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce lysosomal membrane permeabilization in pancreatic cancer cells, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with sigma-2 receptors and other cellular components. These interactions can result in apoptosis or programmed cell death, which is crucial for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for sigma-2 receptors, which are known to play a role in cell proliferation and apoptosis . The binding of this compound to these receptors can lead to enzyme inhibition or activation, changes in gene expression, and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can lead to sustained changes in cellular function, including prolonged apoptosis and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce beneficial effects such as apoptosis in cancer cells without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been shown to localize to lysosomes, where it induces lysosomal membrane permeabilization and subsequent cell death . The compound’s targeting signals and post-translational modifications can direct it to specific cellular compartments, enhancing its efficacy in inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
2-naphthalen-1-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-16H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZVIMLSOTUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661705 |
Source


|
| Record name | 2-(Naphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910444-80-3 |
Source


|
| Record name | 2-(Naphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1388122.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate](/img/structure/B1388125.png)
![3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile](/img/structure/B1388126.png)
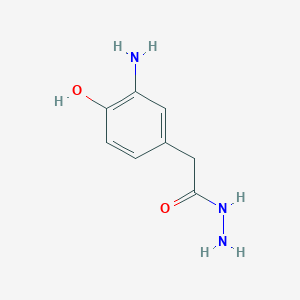

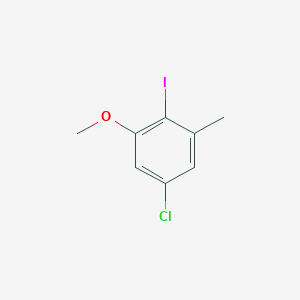
![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)
